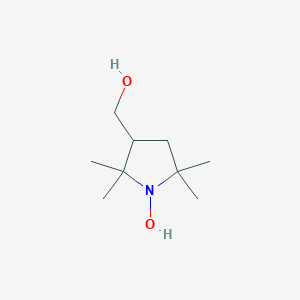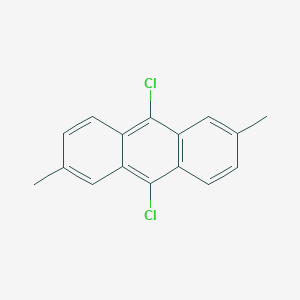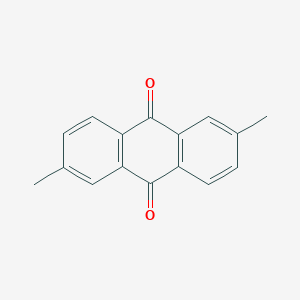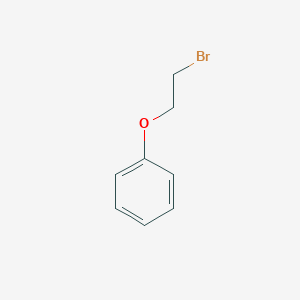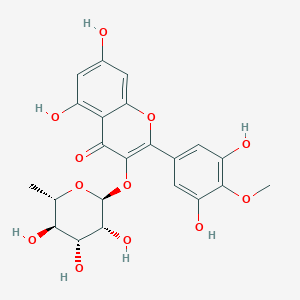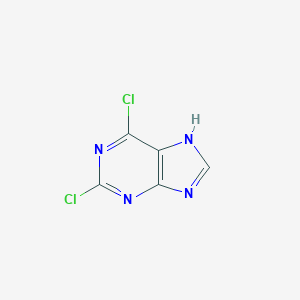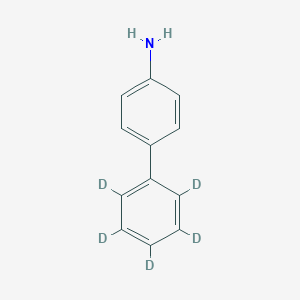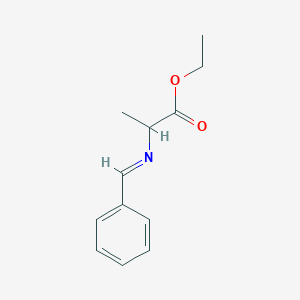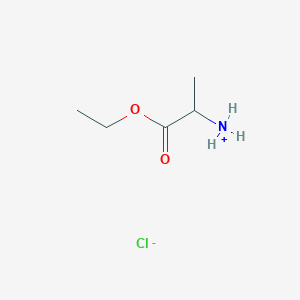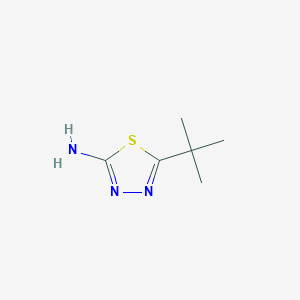
4-(Chloromethyl)benzophenone
概要
説明
Synthesis Analysis
The synthesis of 4-(Chloromethyl)benzophenone and related compounds involves multi-step chemical processes. For instance, a one-pot synthesis approach has been developed for 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, showcasing the industrial applicability of these methodologies in producing chloromethyl benzophenones at a large scale with excellent yield (Karrer, Meier, & Pascual, 2000). Furthermore, the synthesis of new 4,4′-bis(arylethynyl)benzophenones from chloral highlights the versatility of chloromethyl benzophenones as intermediates in creating complex molecular structures (Keshtov et al., 1996).
Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)benzophenone has been elucidated through crystallographic studies, revealing that the two benzene rings form a dihedral angle, which is stabilized by intermolecular C—H⋯π interactions, facilitating a ribbon-like assembly along the crystal axis (Zang et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 4-(Chloromethyl)benzophenone are varied and pivotal in synthesizing numerous derivatives and polymers. For example, its reactivity towards sulfur- and oxygen-containing nucleophiles under specific conditions enables the functionalization of benzothiophene derivatives, demonstrating its versatility in organic synthesis (Pouzet et al., 1998).
科学的研究の応用
Application 1: Removal of Benzophenone-4 via Chlorination and Advanced Oxidation Processes
- Summary of the Application : Benzophenone-4 (BP-4) is a UV filter widely used in personal care products (PCPs). It has been identified as an emergent contaminant detected in influent and effluent of wastewater treatment plants (WWTPs) at high concentrations. This study focuses on the degradation of this compound by chlorine .
- Methods of Application or Experimental Procedures : The study was performed in purified water (pH = 6.5, temperature = 25 °C) with an initial concentration of BP-4 similar to that detected in WWTPs (10 mg/L). The degradation of BP-4 was studied using two advanced oxidation processes UV/TiO2 and UV/H2O2 .
- Results or Outcomes : The results showed that 76% of BP-4 was degraded after 80 min of reaction with chlorine. The oxidation by UV/TiO2 and UV/H2O2 led to a total removal of BP-4 and their generated by-products after 50 and 10 min of reactions, respectively .
Application 2: Synthesis of 4-Substituted Ethers of Benzophenone
- Summary of the Application : 4-(Chloromethyl)benzophenone is used in the synthesis of 4-substituted ethers of benzophenone .
Application 3: UV-filter Pollution in Marine Environments
- Summary of the Application : The potential adverse effects of UV-filter pollution in marine environments have been the focus of research in recent years. This systematic review aims to determine the extent of this emerging problem, both quantitatively and qualitatively .
- Methods of Application or Experimental Procedures : The study combined temporal and science mapping analyses to explore the development of the field of UV-filters in the marine environment (from 1990 to 2021), and to outline new research frontiers .
- Results or Outcomes : The meta-analysis determined that 4-methylbenzylidene-camphor (4-MBC) and benzophenone-3 (BP-3) are top-priority environmental pollutants due to their increasing usage and, in turn, a frequent occurrence in marine ecosystems .
Application 4: Synthesis of Porous Polymers
- Summary of the Application : 4-(Chloromethyl)benzophenone can be used in the synthesis of porous polymers .
Application 5: Organic Light-Emitting Diodes (OLEDs)
- Summary of the Application : Organic light-emitting diodes (OLEDs) have attracted attention in both scientific and industrial domains due to their potential applications in full-colour flat-panel displays, smart watches, smartphones, large-screen televisions, and solid-state lighting .
Application 6: Research Applications
特性
IUPAC Name |
[4-(chloromethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFOBPPTJQWHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195406 | |
| Record name | 4-(Chloromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)benzophenone | |
CAS RN |
42728-62-1 | |
| Record name | [4-(Chloromethyl)phenyl]phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42728-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)benzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042728621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Chloromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)
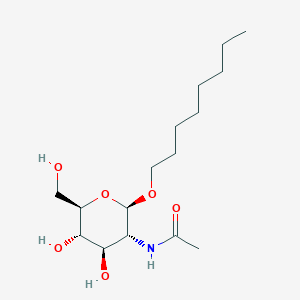
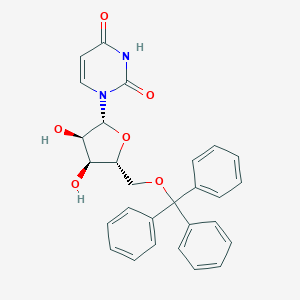
![(+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate](/img/structure/B15452.png)
